Furan, tetrahydro-3-methyl-4-methylene-
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Overview
Description
Furan, tetrahydro-3-methyl-4-methylene-, also known as 3-methyltetrahydrofuran, is an organic compound with the molecular formula C₅H₁₀O. It is a derivative of furan, characterized by a five-membered ring containing one oxygen atom. This compound is notable for its applications in various fields, including organic synthesis and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Furan, tetrahydro-3-methyl-4-methylene-, can be synthesized through the addition reaction between cyclopentene and methanol. The mixture is heated and catalyzed by sulfuric acid, resulting in the formation of 3-methyltetrahydrofuran .
Industrial Production Methods
In industrial settings, the production of furan derivatives often involves the use of biomass-derived feedstocks. This approach aligns with the growing emphasis on sustainable and green chemistry. The use of lignocellulosic biomass, such as oat hulls and rice husks, provides a renewable source for the production of furan compounds .
Chemical Reactions Analysis
Types of Reactions
Furan, tetrahydro-3-methyl-4-methylene-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) is commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH₄) is a typical reducing agent.
Substitution: Halogenation agents like N-bromosuccinimide (NBS) are used for substitution reactions.
Major Products Formed
Oxidation: Furan-3-carboxaldehyde
Reduction: Furan-3-methanol
Substitution: Brominated furan derivatives
Scientific Research Applications
Furan, tetrahydro-3-methyl-4-methylene-, has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis, particularly in metal-catalyzed reactions.
Biology: Investigated for its potential as a bio-based chemical feedstock.
Medicine: Explored for its antibacterial and antifungal properties.
Industry: Utilized in the production of polymers, plastics, and other industrial chemicals.
Mechanism of Action
The mechanism of action of furan, tetrahydro-3-methyl-4-methylene-, involves its interaction with various molecular targets and pathways. In biological systems, it can act as an antimicrobial agent by disrupting the cell membrane integrity of bacteria and fungi. The compound’s reactivity is attributed to the presence of the furan ring, which can undergo various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran (THF): A widely used solvent in organic synthesis.
2-Methyltetrahydrofuran: Another furan derivative with similar properties.
Furan-3-methanol: A related compound used in the synthesis of other organic molecules
Uniqueness
Furan, tetrahydro-3-methyl-4-methylene-, stands out due to its specific structural features, such as the presence of a methylene group at the 4-position. This unique structure imparts distinct reactivity and properties, making it valuable in specialized applications .
Properties
CAS No. |
61142-01-6 |
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Molecular Formula |
C6H10O |
Molecular Weight |
98.14 g/mol |
IUPAC Name |
3-methyl-4-methylideneoxolane |
InChI |
InChI=1S/C6H10O/c1-5-3-7-4-6(5)2/h6H,1,3-4H2,2H3 |
InChI Key |
JJDXDJKPBZIXPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCC1=C |
Origin of Product |
United States |
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